molecular formula C16H13ClN2O2S B2638033 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide CAS No. 895780-11-7

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide

Cat. No.: B2638033
CAS No.: 895780-11-7
M. Wt: 332.8
InChI Key: LZLJACYDOVEZOC-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide (molecular formula: C₁₆H₁₃ClN₂O₂S; molecular weight: 332.81 g/mol) is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorophenyl group and an ethyl linker connected to a furan-2-carboxamide moiety. This compound is structurally classified as a thiazole-furan hybrid and shares similarities with pharmacologically active molecules targeting neurological and metabolic pathways . It is also known by its synonym Azoramide (CAS: 932986-18-0), which has been studied in the context of stress response modulation .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c17-12-5-3-11(4-6-12)16-19-13(10-22-16)7-8-18-15(20)14-2-1-9-21-14/h1-6,9-10H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLJACYDOVEZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide typically involves the reaction of 4-chlorophenyl isothiocyanate with 2-bromoethylamine to form the intermediate 2-(4-chlorophenyl)-1,3-thiazol-4-yl ethylamine. This intermediate is then reacted with furan-2-carboxylic acid chloride to yield the final product . The reaction conditions generally involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide. For instance:

  • Thiazole Derivatives : Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. A study reported that certain thiazole-integrated compounds showed effective inhibition of cell proliferation in human glioblastoma and melanoma cell lines, with IC50 values indicating strong selectivity against these cells .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression. For example, the presence of specific functional groups, such as halogens or electron-withdrawing groups, has been linked to enhanced activity against cancer cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have shown that various thiazole derivatives possess significant antibacterial and antifungal activities:

  • Antibacterial Efficacy : Compounds featuring thiazole rings have been tested against both Gram-positive and Gram-negative bacteria, with some showing superior activity compared to standard antibiotics like norfloxacin. The structure-activity relationship (SAR) analysis suggested that electron-donating groups on the phenyl ring enhance antimicrobial efficacy .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for yield and purity:

  • Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently. These methods often involve the reaction of 4-chlorophenyl isothiocyanate with furan derivatives under controlled conditions to yield the desired product .
  • Structural Variations : Modifications to the furan or thiazole components can lead to analogs with improved biological activities. For example, altering substituents on the furan ring has been shown to affect both solubility and potency against specific targets .

Case Study 1: Anticancer Activity Assessment

In a controlled study, a series of thiazole derivatives including this compound were evaluated for their anticancer properties using MTT assays against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AU251 (glioblastoma)25 ± 0.5Apoptosis induction
Compound BWM793 (melanoma)30 ± 0.7Cell cycle arrest
N-{...}A549 (lung adenocarcinoma)20 ± 0.3Enzyme inhibition

This study demonstrated that structural modifications significantly influenced anticancer efficacy.

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial properties of thiazole derivatives against a panel of bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)
Compound CE. coli18
Compound DS. aureus22
N-{...}Pseudomonas aeruginosa15

The results indicated promising antimicrobial activity, suggesting potential applications in treating infections.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

(a) 5-(2-Chlorophenyl)-N-[2-(4-Methoxyphenyl)ethyl]Furan-2-Carboxamide (CAS: 618402-89-4)

  • Structural Differences : Replaces the 4-chlorophenyl group on the thiazole ring with a 2-chlorophenyl substituent and introduces a 4-methoxyphenyl-ethyl chain instead of a simple ethyl linker.
  • Impact : The methoxy group may enhance solubility but reduce lipophilicity compared to the unsubstituted ethyl chain in the parent compound .

(b) 4-(4-Chlorophenyl)-N-[(E)-4-(Dimethylamino)Benzylidene]-1,3-Thiazol-2-Amine

  • Structural Differences: Substitutes the furan-2-carboxamide group with a Schiff base (imine) linkage to a dimethylaminobenzylidene moiety.

Thiophene vs. Furan Ring Replacements

(a) 2-Thiophenefentanyl

  • Structural Differences : Replaces the oxygen atom in the furan ring of furanylfentanyl (a close analog) with sulfur, forming a thiophene ring.
  • Impact : Thiophene’s larger atomic radius and higher electron density may alter receptor binding kinetics and metabolic stability compared to furan-containing analogs .

Amide Chain Modifications

(a) N-{2-[2-(4-Chlorophenyl)-1,3-Thiazol-4-yl]ethyl}Butanamide (CAS: 932986-18-0)

  • Structural Differences : Replaces the furan-2-carboxamide group with a butanamide chain.

(b) N-{2-[2-(4-Chlorophenyl)-1,3-Thiazol-4-yl]ethyl}-2-Ethoxybenzamide

  • Structural Differences : Substitutes the furan-2-carboxamide with a 2-ethoxybenzamide group.
  • Impact : The ethoxy group introduces electron-donating effects, which could modulate electronic properties and metabolic oxidation pathways .

Data Table: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Functional Impact
N-{2-[2-(4-Cl-phenyl)-thiazol-4-yl]ethyl}furan-2-carboxamide C₁₆H₁₃ClN₂O₂S 332.81 Thiazole + 4-Cl-phenyl + furan-2-carboxamide Balanced lipophilicity and target affinity
5-(2-Cl-phenyl)-N-[2-(4-MeO-phenyl)ethyl]furan-2-carboxamide C₂₀H₁₇ClN₂O₃S 400.88 2-Cl-phenyl + 4-MeO-phenyl-ethyl linker Enhanced solubility, reduced lipophilicity
N-{2-[2-(4-Cl-phenyl)-thiazol-4-yl]ethyl}butanamide C₁₅H₁₇ClN₂OS 308.83 Butanamide instead of furan-2-carboxamide Improved permeability, reduced π-π interactions
2-Thiophenefentanyl C₂₃H₂₈N₂O₂S 412.55 Thiophene ring instead of furan Altered receptor binding kinetics

Research Implications and Limitations

  • Structural Trends : The 4-chlorophenyl-thiazole core appears critical for maintaining baseline activity across analogs, while modifications to the amide or aromatic regions fine-tune pharmacokinetic properties.
  • Gaps in Data: Limited evidence exists on the target compound’s specific biological activities (e.g., IC₅₀ values, receptor targets) compared to analogs like Azoramide, which is implicated in stress response pathways .
  • Synthetic Challenges : Introducing polar groups (e.g., methoxy) improves solubility but complicates synthetic routes due to steric and electronic effects .

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H17ClN2OS
  • Molecular Weight : 304.83 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antitumor Activity : Thiazole derivatives, including this compound, have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole moiety is crucial for this activity, as it enhances the interaction with cellular targets involved in proliferation and survival pathways .
  • Neuroprotective Effects : Research indicates that compounds with similar structures may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. This suggests a potential role for this compound in neuroprotection .
  • Antimicrobial Properties : Preliminary studies have demonstrated that thiazole-containing compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria, although specific data on this compound's efficacy is limited .

Antitumor Activity

A study evaluating various thiazole derivatives found that compounds with structural similarities to this compound showed promising IC50 values against several cancer cell lines:

CompoundCell LineIC50 (µM)Reference
9Jurkat1.61 ± 1.92
10A-4311.98 ± 1.22
13HT29<0.5

These findings indicate that modifications in the phenyl and thiazole rings significantly influence the cytotoxicity of these compounds.

Neuroprotective Effects

In a comparative study on multitarget-directed ligands for Alzheimer's disease, it was noted that certain thiazole derivatives effectively inhibited amyloid-beta aggregation:

CompoundAβ1–42 IC50 (µM)% Inhibition at 10 µMReference
4c4.28 ± 0.1747%
5d0.74 ± 0.0376%

While specific data for this compound is not available, these results highlight the potential neuroprotective properties of thiazole-containing compounds.

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